molecular formula C23H20ClN7O2S B12420957 ERK1/2 inhibitor 8

ERK1/2 inhibitor 8

Cat. No.: B12420957
M. Wt: 494.0 g/mol
InChI Key: AYSQKFWYWKVYSQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

ERK1/2 inhibitor 8 is a compound that targets the extracellular signal-regulated kinases 1 and 2 (ERK1/2), which are part of the mitogen-activated protein kinase (MAPK) pathway. This pathway is crucial for regulating various cellular processes, including proliferation, differentiation, and survival. ERK1/2 inhibitors are being explored for their potential in treating cancers and other diseases where the MAPK pathway is dysregulated .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ERK1/2 inhibitor 8 involves multiple steps, including the formation of key intermediates and their subsequent functionalizationCommon reaction conditions include the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity .

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis to a larger scale while maintaining the quality and consistency of the product. This often requires optimization of reaction conditions, purification processes, and quality control measures to meet regulatory standards. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are used to monitor the purity and identity of the compound .

Chemical Reactions Analysis

Types of Reactions

ERK1/2 inhibitor 8 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds. Substitution reactions can result in a variety of functionalized derivatives, depending on the nature of the substituent introduced .

Scientific Research Applications

ERK1/2 inhibitor 8 has a wide range of scientific research applications, including:

    Chemistry: Used as a tool compound to study the MAPK pathway and its role in cellular processes.

    Biology: Employed in cell-based assays to investigate the effects of ERK1/2 inhibition on cell proliferation, differentiation, and survival.

    Medicine: Explored as a potential therapeutic agent for treating cancers and other diseases where the MAPK pathway is dysregulated.

    Industry: Utilized in the development of new drugs and therapeutic strategies targeting the MAPK pathway

Mechanism of Action

ERK1/2 inhibitor 8 exerts its effects by binding to the active site of ERK1/2, thereby preventing their phosphorylation and activation by upstream kinases. This inhibition blocks the downstream signaling events that promote cell proliferation and survival. The compound specifically targets the threonine-glutamate-tyrosine (T-E-Y) motif in the activation loop of ERK1/2, which is crucial for their activation and function .

Properties

Molecular Formula

C23H20ClN7O2S

Molecular Weight

494.0 g/mol

IUPAC Name

5'-[(3-chlorophenyl)methyl]-2'-[5-methyl-2-[(2-methylpyrazol-3-yl)amino]pyrimidin-4-yl]spiro[oxetane-3,6'-pyrrolo[3,4-d][1,3]thiazole]-4'-one

InChI

InChI=1S/C23H20ClN7O2S/c1-13-9-25-22(27-16-6-7-26-30(16)2)29-17(13)20-28-18-19(34-20)23(11-33-12-23)31(21(18)32)10-14-4-3-5-15(24)8-14/h3-9H,10-12H2,1-2H3,(H,25,27,29)

InChI Key

AYSQKFWYWKVYSQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(N=C1C2=NC3=C(S2)C4(COC4)N(C3=O)CC5=CC(=CC=C5)Cl)NC6=CC=NN6C

Origin of Product

United States

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.